molecular formula C15H29F3N2O2 B12547982 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate CAS No. 828928-38-7

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate

Cat. No.: B12547982
CAS No.: 828928-38-7
M. Wt: 326.40 g/mol
InChI Key: DWQYSXWDOIRFQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate is a chemical compound known for its unique structure and properties

Preparation Methods

The synthesis of 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate involves several steps. The primary synthetic route includes the reaction of pyrrolidine with 3,5,5-trimethylhexylamine under specific conditions to form the desired amine. This amine is then reacted with trifluoroacetic acid to yield the trifluoroacetate salt. Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity .

Chemical Reactions Analysis

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroacetate group can be replaced by other nucleophiles. Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and specific temperatures to control the reaction rate. .

Scientific Research Applications

3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate has a wide range of scientific research applications:

Mechanism of Action

The mechanism by which 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The specific pathways involved depend on the context in which the compound is used .

Comparison with Similar Compounds

Similar compounds to 3-Pyrrolidinamine, 1-(3,5,5-trimethylhexyl)-, trifluoroacetate include other pyrrolidinamine derivatives and trifluoroacetate salts. These compounds may share similar reactivity and applications but differ in their specific structures and properties. The uniqueness of this compound lies in its specific combination of the pyrrolidinamine and 3,5,5-trimethylhexyl groups, which confer distinct chemical and biological properties .

Properties

CAS No.

828928-38-7

Molecular Formula

C15H29F3N2O2

Molecular Weight

326.40 g/mol

IUPAC Name

2,2,2-trifluoroacetic acid;1-(3,5,5-trimethylhexyl)pyrrolidin-3-amine

InChI

InChI=1S/C13H28N2.C2HF3O2/c1-11(9-13(2,3)4)5-7-15-8-6-12(14)10-15;3-2(4,5)1(6)7/h11-12H,5-10,14H2,1-4H3;(H,6,7)

InChI Key

DWQYSXWDOIRFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CCN1CCC(C1)N)CC(C)(C)C.C(=O)(C(F)(F)F)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.